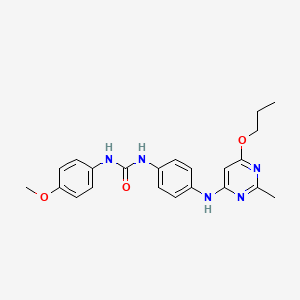

![molecular formula C18H13FN2S B2995397 2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 881991-42-0](/img/structure/B2995397.png)

2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole” is a type of imidazo[2,1-b]thiazole derivative . Imidazo[2,1-b]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . They have been found to have antimicrobial, antifungal, and antituberculosis activity .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles has been a topic of research since the 1960s . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied . A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazoles have been studied extensively . The reactions are mostly synthesized by the condensation of α-haloketones with thioamides . Recently, new synthetic methods for their preparation have been supplemented .Scientific Research Applications

Antibacterial Activity

Thiazole-based compounds, including “2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole”, have shown significant antibacterial activity . They have been found to inhibit the growth of both Gram-negative and Gram-positive bacteria, such as E. coli and S. aureus . One of the synthesized compounds showed good activities towards E. coli and S. aureus at 200 μg/mL .

Antioxidant Activity

These compounds have also demonstrated antioxidant activities . Compounds 7 and 9 displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Anti-inflammatory Activity

Thiazole-based compounds have shown significant anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antiproliferative Activity

Thiazole-based compounds have demonstrated antiproliferative activities . This suggests that they could be used in the development of new anticancer drugs .

Antimycobacterial Activity

Some derivatives of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole have shown significant activity against Mycobacterium tuberculosis . The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed IC 90 of 7.05 μM and IC 50 of 2.32 μM against Mycobacterium tuberculosis .

Enzyme Modulation

Thiazole-based compounds have the ability to modulate the activity of many enzymes involved in metabolism . This makes them potential candidates for the development of new drugs targeting specific metabolic pathways .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions with their targets can vary widely depending on the exact structure of the derivative and the nature of the target.

Biochemical Pathways

Thiazole derivatives have been reported to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2S/c19-16-9-5-4-8-14(16)10-15-11-21-12-17(20-18(21)22-15)13-6-2-1-3-7-13/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQDQTWDRNOGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)

![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)

![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)

![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)

![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)

![7-benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995333.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2995337.png)